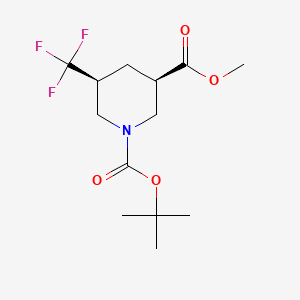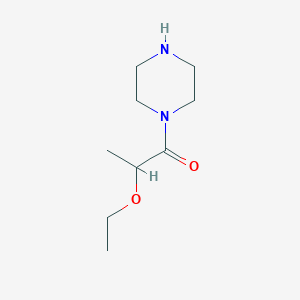
tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-bromo-5,7-difluoroindole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry The structure of 1-Boc-3-bromo-5,7-difluoroindole includes a bromine atom and two fluorine atoms attached to the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Métodos De Preparación
The synthesis of 1-Boc-3-bromo-5,7-difluoroindole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Bromination: The indole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Protection: The nitrogen atom of the indole ring is protected by introducing the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Análisis De Reacciones Químicas
1-Boc-3-bromo-5,7-difluoroindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Common reagents used in these reactions include palladium catalysts, boronic acids, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Boc-3-bromo-5,7-difluoroindole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Chemical Biology: The compound is used in the development of chemical probes to study biological processes and molecular interactions.
Material Science: It is utilized in the synthesis of novel materials with unique properties for applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-bromo-5,7-difluoroindole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
1-Boc-3-bromo-5,7-difluoroindole can be compared with other indole derivatives such as:
1-Boc-5-bromoindole: Similar in structure but lacks the fluorine atoms, which may affect its reactivity and biological activity.
1-Boc-3-bromoindole: Lacks the fluorine atoms, making it less versatile in certain chemical reactions.
1-Boc-5,7-difluoroindole: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
The presence of both bromine and fluorine atoms in 1-Boc-3-bromo-5,7-difluoroindole makes it unique and potentially more versatile for various applications.
Propiedades
Fórmula molecular |
C13H12BrF2NO2 |
|---|---|
Peso molecular |
332.14 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-5,7-difluoroindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-9(14)8-4-7(15)5-10(16)11(8)17/h4-6H,1-3H3 |
Clave InChI |
QITAVORMOMZBDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC(=C2)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]piperidine-1-carboxylate](/img/structure/B13895478.png)
![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)


![[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13895494.png)
![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)




![Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B13895528.png)

![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine](/img/structure/B13895542.png)
